![molecular formula C15H13FN2 B13524345 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile](/img/structure/B13524345.png)
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile
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Overview
Description
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is a chemical compound with the molecular formula C15H13FN2. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a fluorophenyl group and a benzonitrile moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile typically involves the reaction of 4-fluorobenzaldehyde with benzylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the aldehyde carbon, forming an imine intermediate. This intermediate is then reduced to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the industrial synthesis include reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and signaling pathways, leading to various physiological effects. For example, it has been shown to inhibit histone deacetylases (HDACs), which play a critical role in gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile is unique due to its specific combination of a fluorophenyl group and a benzonitrile moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
4-({[(4-Fluorophenyl)methyl]amino}methyl)benzonitrile, a compound with the molecular formula C15H13FN2, features a unique structure that includes a fluorophenyl group, an amino group, and a benzonitrile moiety. This combination of functional groups makes it an interesting candidate for various biological applications, particularly in medicinal chemistry.
Chemical Structure and Properties
The compound's structure can be represented by the following:
- InChI :
InChI=1S/C15H13FN2/c16-14-7-5-12(6-8-14)15(19)11-3-1-10(9-18)2-4-11/h1-8,19H,9H2
- SMILES :
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)F)N
The presence of the fluorine atom enhances its electronic properties, which may influence its biological interactions and reactivity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The fluorophenyl group enhances binding affinity, while the amino and nitrile groups contribute to its overall reactivity and stability. This compound may modulate biological pathways by inhibiting or activating key enzymes, leading to therapeutic effects in various conditions.
Biological Activity Overview
Research indicates that the compound exhibits significant biological activities, particularly in cancer treatment. It has been evaluated for its cytotoxic effects against several cancer cell lines:
Cell Line | IC50 (µM) | Notes |
---|---|---|
A549 (Lung adenocarcinoma) | 5.9 ± 1.7 | Induces apoptosis |
SW-480 (Colorectal cancer) | 2.3 ± 0.91 | Effective in cytotoxicity |
MCF-7 (Breast cancer) | 5.65 ± 2.33 | Comparable to Cisplatin |
Case Studies and Research Findings
- Cytotoxic Evaluation : A study evaluated the antiproliferative activity of various synthesized compounds, including this compound. The results showed that it could induce apoptosis in A549 cells in a dose-dependent manner and arrest the cell cycle at the S phase .
- Molecular Docking Studies : Computational studies were performed to assess the binding interactions of the compound with Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. The docking studies revealed favorable binding conformations that suggest potential efficacy as an EGFR inhibitor .
- Structure-Activity Relationship (SAR) : Investigations into SAR indicated that halogen substitutions on the phenyl ring significantly enhance antiproliferative activity. Compounds with bulky substitutions showed reduced efficacy compared to those with simpler structures .
Properties
Molecular Formula |
C15H13FN2 |
---|---|
Molecular Weight |
240.27 g/mol |
IUPAC Name |
4-[[(4-fluorophenyl)methylamino]methyl]benzonitrile |
InChI |
InChI=1S/C15H13FN2/c16-15-7-5-14(6-8-15)11-18-10-13-3-1-12(9-17)2-4-13/h1-8,18H,10-11H2 |
InChI Key |
DLXXWXOFLPDGAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
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